Carbonic acid, ethyl pentyl ester

Description

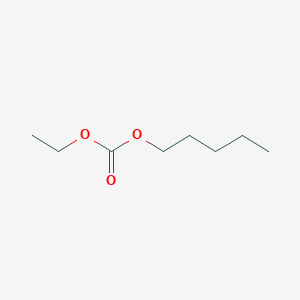

Carbonic acid, ethyl pentyl ester (CAS No.: Not explicitly provided in evidence), also known as ethyl pentyl carbonate, is a dialkyl carbonate with the molecular formula C₈H₁₆O₃. Structurally, it consists of a central carbonate group (O=C(O-)₂) bonded to an ethyl group (-OCH₂CH₃) and a pentyl group (-OCH₂CH₂CH₂CH₂CH₃). Dialkyl carbonates like this are typically synthesized via transesterification reactions or from phosgene derivatives .

Dialkyl carbonates generally exhibit moderate hydrophobicity, with properties influenced by alkyl chain length. For instance, shorter chains (e.g., dimethyl carbonate) are volatile solvents, while longer chains (e.g., dipentyl carbonate) have higher boiling points and lower volatility.

Properties

CAS No. |

221171-41-1 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl pentyl carbonate |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-7-11-8(9)10-4-2/h3-7H2,1-2H3 |

InChI Key |

BQZQELQEOWCZLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, ethyl pentyl ester typically involves the esterification reaction between carbonic acid and ethyl pentyl alcohol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the ester. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, ethyl pentyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonic acid and ethyl pentyl alcohol.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as hydrochloric acid, and water.

Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.

Major Products Formed

Hydrolysis: Carbonic acid and ethyl pentyl alcohol.

Reduction: Alcohols.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Carbonic acid, ethyl pentyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbonic acid, ethyl pentyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes . The ester may also interact with enzymes and receptors, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Carbonic Acid Esters (Dialkyl Carbonates)

Table 1: Comparison of Dialkyl Carbonates

Key Findings :

- Chain Length Effects : Increasing alkyl chain length (e.g., ethyl → pentyl) reduces volatility and enhances hydrophobicity. Ethyl pentyl carbonate is expected to have a boiling point higher than diethyl carbonate but lower than dipentyl carbonate.

- Applications : Shorter-chain carbonates (e.g., dimethyl) are used as solvents, while longer chains may serve as plasticizers or specialty chemicals .

Carboxylic Acid Esters

Carboxylic acid esters (RCOOR') differ structurally from carbonic acid esters but share functional group similarities.

Table 2: Comparison with Carboxylic Acid Esters

Key Findings :

- Reactivity : Carboxylic acid esters undergo hydrolysis more readily than carbonic acid esters due to the stability of the carbonate group.

- Flavor Contributions : Carboxylic esters (e.g., pentyl acetate) are critical in food aromas, while carbonic acid esters are less associated with flavor profiles .

Organophosphorus Esters

Though structurally distinct, organophosphorus esters (e.g., O,O-dialkyl-O-chloromethylchloroformimino phosphates) provide insights into ester reactivity and toxicity.

Table 3: Reactivity and Toxicity Comparison

Key Findings :

- Toxicity: Organophosphorus esters are potent neurotoxins, while carbonic acid esters are generally safer and non-neurotoxic .

Analytical Methods for Ester Characterization

Ethyl pentyl carbonate and analogs can be analyzed using gas chromatography-mass spectrometry (GC-MS) with internal standards (ISTDs) such as linalool or toluene-d6. For example:

- ISTD Selection: Compounds like acetic acid, pentyl ester, and butanoic acid esters are used for area normalization in calibration curves .

- Retention Time Matching: Linalool (rt=14.0 min) is effective for analytes like 1-octanol (rt=14.3 min), a principle applicable to ethyl pentyl carbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.